molecular formula C19H27NO4 B13332362 1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid

Cat. No.: B13332362
M. Wt: 333.4 g/mol
InChI Key: NMJQFHXZGTVYTC-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C19H27NO4 and a molecular weight of 333.42 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a tert-butyl group attached to a cyclohexane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds . The process may also involve the use of tert-butyl groups to protect the carboxylic acid functionality during the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with certain biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it particularly useful in the design of selective enzyme inhibitors and receptor modulators .

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-tert-butyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-18(2,3)15-9-11-19(12-10-15,16(21)22)20-17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

NMJQFHXZGTVYTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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